
Tigecycline hydrochloride
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFADVHACRVXAT-KXLOKULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40ClN5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197654-04-9 | |
Record name | Tigecycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGECYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Historical Evolution of Tetracycline (B611298) and Glycylcycline Antibiotics
The journey of tetracycline antibiotics began in the 1940s with the discovery of chlortetracycline (B606653) from Streptomyces aureofaciens. wikipedia.orgnih.govnih.gov This discovery marked the dawn of the first generation of tetracyclines, which quickly became noted for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as other microorganisms. wikipedia.orgnih.gov Following this, other first-generation tetracyclines like oxytetracycline (B609801) and tetracycline itself were identified. wikipedia.orgnih.gov
The success of these initial compounds spurred further research, leading to the development of second-generation, semi-synthetic tetracyclines between 1965 and 1972. nih.govnih.gov This group includes well-known antibiotics such as doxycycline (B596269) and minocycline (B592863), which offered improved pharmacokinetic properties. wikipedia.orgnih.govresearchgate.net However, the extensive use of both first and second-generation tetracyclines inevitably led to the emergence of bacterial resistance, primarily through two major mechanisms: tetracycline efflux pumps and ribosomal protection proteins. wikipedia.orgscispace.com
To counter this growing resistance, research efforts in the late 1980s and early 1990s focused on modifying the tetracycline structure. wikipedia.orgresearchgate.netwikidoc.org This led to the creation of the third-generation of tetracyclines, known as the glycylcyclines. nih.govresearchgate.netscispace.com These antibiotics were specifically engineered to evade the common resistance mechanisms that plagued their predecessors. wikipedia.orgwikipedia.org Tigecycline (B611373), a derivative of minocycline, was discovered from this research. nih.govresearchgate.net It features a distinctive N,N-dimethylglycylamido side chain attached at the 9-position of the molecule. wikipedia.orgscispace.comtandfonline.com This structural addition enhances its binding to the bacterial ribosome and provides a steric hindrance that protects it from efflux pumps, thereby restoring activity against many tetracycline-resistant bacteria. wikipedia.orgpatsnap.complos.org
Rationale for the Development of Tigecycline Hydrochloride as a Novel Antimicrobial Agent
The primary driver for the development of this compound was the widespread emergence of bacterial resistance to existing tetracycline antibiotics. wikipedia.orgresearchgate.netscispace.com By the late 20th century, the clinical utility of tetracyclines was severely diminished because many bacterial species had acquired genes that conferred resistance. wikipedia.orgscispace.com
The two predominant mechanisms of resistance were:
Tetracycline Efflux: Bacteria developed efflux pumps, which are membrane proteins that actively transport tetracycline molecules out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective. wikipedia.orgscispace.comfrontiersin.org
Ribosomal Protection: Bacteria acquired genes that produce ribosomal protection proteins. These proteins interact with the bacterial ribosome, causing conformational changes that prevent tetracycline from binding effectively, even if it is present within the cell. drugbank.comscispace.comfrontiersin.org
Tigecycline was rationally designed to overcome both of these resistance mechanisms. drugbank.comwikipedia.org The addition of the bulky glycylamido side chain at the 9-position of the minocycline scaffold is key to its enhanced activity. wikipedia.orgpatsnap.com This modification creates a molecule that is a poor substrate for the major tetracycline-specific efflux pumps. patsnap.comtandfonline.com Furthermore, this side chain allows for stronger binding to the 30S ribosomal subunit—reportedly five times stronger than tetracycline or minocycline—and creates additional interactions with the ribosome. wikipedia.orgnih.govresearchgate.net This enhanced affinity allows tigecycline to effectively displace ribosomal protection proteins and inhibit protein synthesis, thereby circumventing this major resistance mechanism as well. drugbank.compatsnap.complos.org
Overview of this compound's Significance in Combating Multidrug-Resistant Bacteria
This compound holds considerable significance as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria. frontiersin.orgnih.gov Its development provided a new therapeutic option against a variety of challenging pathogens. nih.govresearchgate.net
The broad-spectrum activity of tigecycline encompasses a wide range of clinically important bacteria:
Gram-positive bacteria: It is effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govdiva-portal.orgmdpi.com
Gram-negative bacteria: It shows activity against many species within the Enterobacteriaceae family, including those that produce extended-spectrum β-lactamases (ESBLs), and multidrug-resistant strains of Acinetobacter baumannii. wikipedia.orgmdpi.comnih.gov
Anaerobic bacteria: Tigecycline is also active against various anaerobic organisms. tandfonline.comnih.gov
This extensive coverage makes tigecycline a valuable agent for empirical therapy in complex infections where the causative pathogen may be resistant to multiple other drugs. nih.govtandfonline.com Its ability to overcome the primary mechanisms of tetracycline resistance means there is no cross-resistance with older tetracyclines mediated by these mechanisms. drugbank.comeuropa.eu While resistance to tigecycline itself can emerge, typically through the overexpression of chromosomally encoded, non-specific efflux pumps, it remains a critical component in the arsenal (B13267) against severe, multidrug-resistant infections. tandfonline.comfrontiersin.orgasm.org
Molecular Mechanism of Action of Tigecycline Hydrochloride
Elucidation of Ribosomal Binding Site and Interactions
The primary target of tigecycline (B611373) hydrochloride within the bacterial cell is the ribosome, the essential machinery for protein synthesis. patsnap.com
Tigecycline hydrochloride specifically targets the bacterial ribosome by binding to the 30S ribosomal subunit. drugbank.comeuropa.eueuropa.eupatsnap.com This interaction is the foundational step of its inhibitory action. patsnap.com The glycylcycline class, including tigecycline, demonstrates a more effective binding to the 30S subunit compared to older tetracyclines. drugbank.com Biophysical binding experiments have shown that tigecycline binds to both the 30S and the complete 70S ribosomes with significantly higher affinity than its predecessors, tetracycline (B611298) and minocycline (B592863). nih.gov
Upon binding to the 30S subunit, this compound physically obstructs the aminoacyl (A) site. drugbank.comeuropa.eueuropa.eupatsnap.com This blockage prevents the entry of aminoacyl-tRNA molecules into the A-site of the ribosome. drugbank.comeuropa.euncats.io By doing so, it effectively halts the incorporation of new amino acid residues into the elongating polypeptide chain, thereby inhibiting protein synthesis. drugbank.comeuropa.eueuropa.euncats.io This steric hindrance is the core of its bacteriostatic mechanism. europa.eueuropa.eu
The enhanced activity of tigecycline is partly due to a bulky t-butylglycylamido side chain at the D-9 position. patsnap.comnih.gov This modification not only improves its affinity for the ribosomal binding site but also provides a steric clash with the incoming aminoacyl-tRNA, further ensuring the blockage of the A-site. patsnap.comnih.govuic.edu
The precise interactions between this compound and the ribosome have been visualized through high-resolution structural studies. X-ray crystallography of tigecycline bound to the Thermus thermophilus 70S ribosome and the 30S subunit has provided detailed atomic insights. nih.govnih.govresearchgate.net These studies confirm that tigecycline binds to the primary tetracycline binding site in a pocket formed by helices of the 16S rRNA. nih.gov
A key finding from X-ray crystallography is the unique stacking interaction between the 9-t-butylglycylamido moiety of tigecycline and the nucleobase C1054 of the 16S rRNA. uic.eduresearchgate.net This interaction, which is not observed with older tetracyclines, restricts the mobility of C1054 and contributes to tigecycline's potent activity and its ability to overcome resistance mechanisms like those mediated by ribosomal protection proteins. nih.govnih.govuic.edu Structural analyses show that tigecycline's side chain can adopt an extended conformation, leading to a more significant clash with the accommodating A-site tRNA compared to tetracycline. nih.gov
Cryo-electron microscopy (cryo-EM) has complemented these findings, providing structures of tigecycline bound to various ribosomal complexes, including human mitochondrial and cytoplasmic ribosomes, further elucidating its mechanism and selectivity. researchgate.netnih.govresearchgate.net
Molecular Basis of Translation Inhibition through A-Site Blockage
Comparative Analysis of this compound's Ribosomal Binding Affinity and Mode with Other Antibiotics
Tigecycline's efficacy is highlighted when compared to other tetracycline-class antibiotics. Its structural modifications result in a significantly higher binding affinity for the bacterial ribosome.
Functional assays have demonstrated that tigecycline inhibits bacterial protein synthesis with a potency that is 3-fold greater than minocycline and 20-fold greater than tetracycline. nih.gov This correlates with its binding affinity. Biophysical analyses have determined the dissociation constants (KD) for these antibiotics, showing that tigecycline binds much more tightly to the ribosome. nih.govresearchgate.net
Antibiotic | Dissociation Constant (KD) with Ribosome |
---|---|
Tigecycline | 1 x 10-8 M |
Minocycline | 1 x 10-7 M |
Tetracycline | >1 x 10-6 M |
Data derived from biophysical analysis of antibiotic binding to isolated bacterial ribosomes. nih.govresearchgate.net
The binding mode of tigecycline also differs from older tetracyclines. While the core naphthacene (B114907) ring system binds in a similar location, the glycylamido side chain of tigecycline establishes additional, crucial interactions within the A-site. nih.govfrontiersin.org This side chain makes substantial contact with residues of helix 34 (H34) of the 16S rRNA, an interaction not seen with tetracycline. nih.govresearchgate.net This novel binding mode is believed to be a key factor in its ability to evade ribosomal protection proteins, a major mechanism of tetracycline resistance. nih.gov
Investigation of this compound Interactions with Eukaryotic Ribosomes (e.g., Mitochondrial)
While highly effective against bacterial ribosomes, the potential for antibiotics to interact with eukaryotic ribosomes, particularly mitochondrial ribosomes (mitoribosomes) which share structural similarities with their bacterial counterparts, is a significant area of research.
Recent cryo-EM studies have shown that tigecycline can indeed target human mitochondrial 55S ribosomes at clinically relevant concentrations. researchgate.netebi.ac.uk It was found to occupy multiple sites on the T-cell mitoribosome. nih.gov One binding site is in the A-site of the small mitochondrial subunit (mtSSU), analogous to its binding site in bacteria, where it competes with A-site tRNA. nih.govresearchgate.net
However, tigecycline also binds to the peptidyl transferase center of the large mitochondrial subunit (mtLSU) and a third, distinct site on the mtLSU. nih.govresearchgate.net This multi-site binding on the mitoribosome can hinder A-site tRNA accommodation and block the peptidyl transferase center. researchgate.netresearchgate.net
Preclinical Antimicrobial Spectrum and Potency of Tigecycline Hydrochloride
In Vitro Efficacy against Gram-Positive Bacterial Pathogens
Tigecycline (B611373) generally demonstrates potent in vitro activity against Gram-positive cocci, with minimum inhibitory concentrations (MICs) often ranging from 0.06 to 0.5 mg/L. openaccessjournals.com
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
Tigecycline has shown robust in vitro activity against Staphylococcus aureus, irrespective of methicillin (B1676495) susceptibility. scielo.br Multiple studies have reported low MIC90 values (the concentration required to inhibit 90% of isolates) for tigecycline against MRSA, typically around 0.25 mg/L to 0.5 mg/L. asm.orgoup.comscielo.br
Notably, the in vitro activity of tigecycline against MRSA appears to be unaffected by resistance to other antibiotic classes. nih.gov Pooled data from two large clinical trials demonstrated a tigecycline MIC90 of 0.25 mg/L for both methicillin-susceptible and methicillin-resistant S. aureus. oup.com
Interactive Data Table: Tigecycline Activity against MRSA
Study Focus | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
General MRSA Collection nih.gov | 202 | 0.05 - 1.0 | 0.19 | 0.38 |
Hospital Isolates researchgate.net | 127 | 0.032 - 1 | 0.25 | 0.75 |
Endophthalmitis Isolates arvojournals.org | 10 | 0.25 - 0.5 | 0.5 | 0.5 |
Pooled Clinical Trials oup.com | Not Specified | Not Specified | Not Specified | 0.25 |
Activity against Vancomycin-Resistant Enterococci (VRE)
Tigecycline consistently demonstrates potent in vitro activity against enterococci, including strains resistant to vancomycin (B549263). researchgate.netnih.gov Studies have shown that tigecycline can inhibit the growth of VRE isolates at low concentrations. bioline.org.brscielo.br
In one study, tigecycline was highly active against VRE, with both MIC50 and MIC90 values of 0.06 and 0.12 µg/mL for Enterococcus faecalis and Enterococcus faecium isolates, respectively. bioline.org.br The MIC range for tigecycline against these isolates was 0.03 to 0.5 µg/mL. bioline.org.br Another study reported that all tested Enterococcus spp. were inhibited at a concentration of 0.25 µg/mL. scielo.br A global surveillance study found that tigecycline was highly active against VRE isolates, with an MIC90 of less than 0.25 µg/mL and a susceptibility rate of 99%. nih.gov
The activity of tigecycline is not significantly impacted by the genetic determinants of vancomycin resistance (e.g., VanA, VanB). scielo.br
Interactive Data Table: Tigecycline Activity against VRE
Study Focus | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate |
E. faecalis & E. faecium bioline.org.br | 0.06 | 0.12 | 0.03 - 0.5 | Not Specified |
General Enterococcus spp. scielo.br | Not Specified | ≤0.25 | Not Specified | 100% |
Global Surveillance nih.gov | Not Specified | <0.25 | Not Specified | 99% |
Activity against Penicillin-Resistant Streptococcus pneumoniae
Tigecycline exhibits potent in vitro activity against Streptococcus pneumoniae, including strains that are not susceptible to penicillin. asm.orgresearchgate.netscielo.br Its efficacy is largely unaffected by penicillin resistance mechanisms. nih.gov
In a study of 201 S. pneumoniae isolates, tigecycline MICs ranged from <0.016 to 0.125 µg/mL. scielo.br Another study reported that 90% of penicillin-resistant S. pneumoniae strains were inhibited at a concentration of 0.12 µg/mL. scielo.br A large global surveillance study conducted between 2015 and 2017 found that 99.9% of 3,929 S. pneumoniae isolates were susceptible to tigecycline. researchgate.net
Research has shown tigecycline to be highly active against pneumococcal strains regardless of their susceptibility to beta-lactams or macrolides, with MICs generally ranging from <0.06 to 0.125 µg/mL. scielo.br
Interactive Data Table: Tigecycline Activity against Penicillin-Resistant S. pneumoniae
Study Focus | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate |
General S. pneumoniae scielo.br | 201 | <0.016 - 0.125 | Not Specified | Not Specified |
Penicillin-Resistant Strains scielo.br | Not Specified | Not Specified | 0.12 | Not Specified |
Global Surveillance (2015-2017) researchgate.net | 3,929 | Not Specified | Not Specified | 99.9% |
Activity against other Clinically Relevant Gram-Positive Species (e.g., Coagulase-Negative Staphylococci, Streptococci)
Tigecycline's in vitro efficacy extends to a variety of other significant Gram-positive pathogens.
Coagulase-Negative Staphylococci (CoNS): Tigecycline is highly active against both oxacillin-susceptible and oxacillin-resistant CoNS. scielo.br One study involving 42 methicillin-resistant CoNS (MRCNS) isolates found a tigecycline MIC range of 0.047-1 µg/ml, with an MIC50 of 0.25 µg/ml and an MIC90 of 0.5 µg/ml. researchgate.net Another study reported identical MIC50 (0.25 µg/mL) and MIC90 (0.5 µg/mL) values for both oxacillin-resistant and -susceptible CoNS. scielo.br
Streptococci: Tigecycline demonstrates excellent activity against various streptococcal species. For viridans group streptococci, MIC50 and MIC90 values have been reported as ≤0.12 and 0.25 µg/mL, respectively. scielo.br Similarly, for β-haemolytic streptococci, both MIC50 and MIC90 values were reported to be ≤0.12 µg/mL. scielo.br A study focusing on Streptococcus agalactiae and Streptococcus pyogenes found tigecycline to be very active against all tested isolates, with an MIC90 of 0.06 µg/mL. scielo.br
Interactive Data Table: Tigecycline Activity against Other Gram-Positive Species
Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
MRCNS researchgate.net | 42 | 0.047 - 1 | 0.25 | 0.5 |
CoNS (Oxacillin-Resistant) scielo.br | Not Specified | Not Specified | 0.25 | 0.5 |
CoNS (Oxacillin-Susceptible) scielo.br | Not Specified | Not Specified | 0.25 | 0.5 |
Viridans Group Streptococci scielo.br | Not Specified | Not Specified | ≤0.12 | 0.25 |
β-haemolytic Streptococci scielo.br | Not Specified | Not Specified | ≤0.12 | ≤0.12 |
S. agalactiae & S. pyogenes scielo.br | Not Specified | Not Specified | Not Specified | 0.06 |
In Vitro Efficacy against Gram-Negative Bacterial Pathogens
Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
Tigecycline is recognized as one of the few therapeutic options for infections caused by Carbapenem-Resistant Enterobacteriaceae (CRE). nih.gov However, its in vitro activity can be variable.
A study in North India evaluated 144 CRE isolates, primarily Escherichia coli and Klebsiella pneumoniae, and found that 8.3% were resistant to tigecycline (MIC >2 μg/ml). nih.govresearchgate.net Another study from Pakistan reported higher susceptibility, with tigecycline being sensitive against 97% of E. coli, 86.3% of Klebsiella species, and 91% of Enterobacter species among CRE isolates. zu.edu.pk
It is important to note that decreased susceptibility to tigecycline among Enterobacteriaceae has been reported, often mediated by efflux pump systems. nih.gov This highlights the necessity of routine in vitro susceptibility testing to guide its clinical use against these challenging pathogens. nih.govresearchgate.net
Interactive Data Table: Tigecycline Activity against CRE
Study Location | Primary Organisms | Tigecycline Resistance (MIC >2 µg/ml) | Tigecycline Susceptibility |
North India nih.govresearchgate.net | E. coli, K. pneumoniae | 8.3% | Not Specified |
Pakistan zu.edu.pk | E. coli, Klebsiella spp., Enterobacter spp. | Not Specified | 97% (E. coli), 86.3% (Klebsiella), 91% (Enterobacter) |
Activity against Acinetobacter spp. and Stenotrophomonas maltophilia
Tigecycline has shown good in vitro activity against Acinetobacter species and Stenotrophomonas maltophilia, two non-fermenting Gram-negative bacilli that are often multidrug-resistant. oup.comnih.gov
Against Acinetobacter baumannii, tigecycline has demonstrated notable potency. One study reported a minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 3 mg/L. oup.com Another surveillance study found that tigecycline inhibited 96.1% of Acinetobacter species isolates at a concentration of ≤ 4 µg/mL. scielo.br
Tigecycline is also highly active against S. maltophilia. Studies have reported MIC90 values ranging from 1.5 mg/L to 2 µg/mL. oup.comnih.gov In a global surveillance study, tigecycline demonstrated susceptibility rates of over 90% against S. maltophilia in all geographic regions, comparable to trimethoprim/sulfamethoxazole. nih.gov
Table 1: In Vitro Activity of Tigecycline against Acinetobacter spp. and S. maltophilia
Organism | MIC90 (mg/L) | Percent Susceptible |
---|---|---|
Acinetobacter baumannii | 3 oup.com | 96.1% at ≤ 4 µg/mL scielo.br |
Efficacy against Non-Fermenting Gram-Negative Bacilli (e.g., Pseudomonas aeruginosa - reduced susceptibility)*
While potent against many non-fermenters, tigecycline has limited or no in vitro activity against Pseudomonas aeruginosa. scielo.brscielo.br Studies consistently report high MIC values for P. aeruginosa, indicating reduced susceptibility. scielo.brtandfonline.com The inherent resistance of P. aeruginosa is a notable limitation in the spectrum of tigecycline. openaccessjournals.com
Specificity and Potency against other Key Gram-Negative Bacterial Strains (e.g., E. coli, K. pneumoniae, H. influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae)*
Tigecycline exhibits potent activity against a wide range of clinically important Gram-negative bacteria. nih.govscielo.br This includes key pathogens such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. scielo.brnih.gov
For Enterobacteriaceae like E. coli and K. pneumoniae, tigecycline has demonstrated high potency, with MIC90 values generally at 2.0 µg/mL or lower. nih.govasm.org Its activity is largely unaffected by the production of extended-spectrum β-lactamases (ESBLs). nih.govnih.gov
Tigecycline is also highly active against respiratory pathogens. For H. influenzae and M. catarrhalis, MIC90 values are typically low, often ≤0.5 µg/mL. nih.gov Activity has also been observed against Neisseria gonorrhoeae. nih.gov
Table 2: In Vitro Activity of Tigecycline against Key Gram-Negative Strains
Organism | MIC90 (µg/mL) |
---|---|
Escherichia coli | 0.5 - 2 asm.orgnih.gov |
Klebsiella pneumoniae | 1 - 2 asm.orgnih.gov |
Haemophilus influenzae | 0.25 - 0.5 nih.gov |
Moraxella catarrhalis | 0.06 - 0.12 nih.gov |
Activity against Anaerobic and Atypical Pathogens (e.g., Bacteroides spp., Clostridium difficile, Mycoplasma, Chlamydia)*
Tigecycline possesses a broad spectrum of activity that extends to anaerobic and atypical bacteria. nih.govscielo.br It has demonstrated good in vitro efficacy against various anaerobic pathogens, including Bacteroides species and Clostridium difficile. nih.govasm.org For Bacteroides fragilis, MIC90 values have been reported in the range of 2-4 µg/mL. nih.gov Tigecycline is also highly potent against C. difficile, with one study showing it to be the most active agent tested, inhibiting 92.7% of isolates at a concentration of 0.125 mg/L. oup.comnih.gov
The drug is also active against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, with reported MIC values of 0.25 µg/mL and 0.125 µg/mL, respectively. nih.gov
Table 3: In Vitro Activity of Tigecycline against Anaerobic and Atypical Pathogens
Organism | MIC90 (µg/mL) |
---|---|
Bacteroides fragilis | 2 - 4 nih.gov |
Clostridium difficile | 0.125 nih.gov |
Mycoplasma pneumoniae | 0.25 nih.gov |
In Vitro Synergy and Antagonism Studies with Other Antimicrobial Agents*
In vitro studies investigating the combination of tigecycline with other antimicrobial agents have generally shown either indifference or synergy, with antagonism being a rare finding. nih.govresearchgate.netresearchgate.net
Chequerboard and time-kill kinetic analyses have been employed to assess these interactions. nih.gov A study using the chequerboard method found that combinations of tigecycline with agents such as amikacin (B45834), imipenem, and rifampicin (B610482) resulted in synergy against some Gram-negative and Gram-positive isolates. oup.com For instance, synergy was observed when tigecycline was combined with amikacin against Stenotrophomonas maltophilia and with rifampicin against Enterococcus species. researchgate.netoup.com
However, time-kill studies have not always confirmed the synergistic effects observed in chequerboard analyses, often showing an indifferent interaction. nih.gov Importantly, antagonism has not been observed in these studies, suggesting that tigecycline can likely be used in combination therapy without compromising the efficacy of either agent. nih.govresearchgate.netpulmonology.co.za
Beneficial combinations have been noted in some instances, such as tigecycline with gentamicin (B1671437) against Pseudomonas aeruginosa in an experimental pneumonia model, and with colistin (B93849) against Klebsiella pneumoniae. researchgate.netelsevier.es
Impact of In Vitro Growth Conditions and Inoculum Size on Tigecycline Hydrochloride Efficacy*
The in vitro efficacy of tigecycline can be influenced by the testing conditions, including the growth medium and the size of the bacterial inoculum.
Studies have shown that the age of the Mueller-Hinton broth used for susceptibility testing can affect tigecycline MICs, with freshly prepared medium yielding lower MICs. nih.gov
The inoculum size can also have an effect. For example, one study demonstrated that at a higher inoculum of 10^7 CFU/mL, the bactericidal activity of tigecycline against E. coli was reduced compared to a standard inoculum of 10^6 CFU/mL. openaccessjournals.com This suggests that a higher bacterial load might diminish the efficacy of tigecycline.
Bacterial Resistance Mechanisms to Tigecycline Hydrochloride
Ribosomal Target Site Modifications
Alterations in the drug's target site, the ribosome, represent a key strategy for bacteria to evade the antimicrobial effects of tigecycline (B611373) hydrochloride. These modifications can prevent or reduce the binding affinity of the drug, thereby allowing protein synthesis to continue.
Role of Ribosomal Protection Proteins (e.g., Tet(M), Tet(O))
Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are a well-established mechanism of resistance to tetracycline-class antibiotics. nih.gov These proteins, which share a high degree of sequence similarity, function by interacting with the ribosome and causing the release of the bound tetracycline (B611298) molecule. nih.gov This action is achieved through a GTP-dependent mechanism that induces conformational changes in the ribosome, ultimately dislodging the antibiotic from its binding site. nih.gov
While tigecycline was specifically designed to overcome traditional tetracycline resistance mechanisms, including the action of Tet(M) and Tet(O), the potential for these RPPs to evolve and confer resistance to tigecycline has been a subject of investigation. frontiersin.orgnih.gov The bulky glycylamido moiety at the 9-position of tigecycline sterically hinders the binding of these protection proteins, making it less susceptible to this resistance mechanism compared to older tetracyclines. frontiersin.orgoup.com However, studies have explored the possibility of mutations in Tet(M) that could lead to increased resistance to tigecycline. nih.gov For instance, specific mutations in loop III of the Tet(M) protein have been identified that result in reduced susceptibility to tigecycline. nih.gov
It's important to note that while tigecycline is generally not affected by the two major tetracycline resistance mechanisms of ribosomal protection and efflux, the continued evolution of these resistance determinants warrants ongoing surveillance. fda.govdrugbank.com
Mutations in Ribosomal RNA (rRNA) and Ribosomal Proteins (e.g., 16S rRNA, RpsJ, S10)
Mutations within the components of the ribosome itself, specifically the 16S ribosomal RNA (rRNA) and ribosomal proteins, can directly impact tigecycline's binding affinity and efficacy.
Mutations in the 16S rRNA , a core component of the 30S ribosomal subunit, have been identified as a mechanism of tigecycline resistance. oup.comoup.com These mutations often occur in regions that are critical for the binding of tigecycline. For example, mutations in helices h31 and h34 of the 16S rRNA, which are near the tigecycline binding site, have been reported to confer resistance. nih.govfrontiersin.org The number of mutated 16S rRNA alleles can correlate with the level of resistance observed. oup.comoup.com
The ribosomal protein S10 (RpsJ) has been frequently implicated in tigecycline resistance across various bacterial species, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govplos.org A common mutation observed is at the valine 57 (V57) residue located in a flexible loop of the S10 protein. nih.govnih.gov This loop interacts with helix h31 of the 16S rRNA, and it is hypothesized that mutations in this region alter the structure of the ribosome near the tigecycline-binding site, thereby reducing the drug's affinity. nih.govnih.gov Studies have shown that various amino acid substitutions at the V57 position can lead to increased minimum inhibitory concentrations (MICs) for tigecycline. nih.gov However, these mutations alone may not be sufficient to confer high-level resistance and often occur in conjunction with other resistance mechanisms. nih.gov
Mutations in other ribosomal proteins, such as S3 (RpsC) , have also been associated with tigecycline resistance, often appearing in conjunction with mutations in rpsJ and 16S rRNA. oup.com
Efflux Pump Systems
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps is a primary and widespread mechanism of resistance to tigecycline hydrochloride, particularly in Gram-negative bacteria. nih.govfrontiersin.org
Major Efflux Pumps Mediating Resistance
Several families of efflux pumps contribute to tigecycline resistance. The Resistance-Nodulation-Cell Division (RND) superfamily is of particular importance in Gram-negative bacteria. frontiersin.org
Key efflux pumps implicated in tigecycline resistance include:
AcrAB-TolC : This is a major RND-type efflux pump in many Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. frontiersin.orgjidc.org Its overexpression is a common cause of reduced susceptibility to tigecycline. plos.orgscielo.br
OqxAB : Another RND-type efflux pump found in Klebsiella pneumoniae and other Enterobacterales that contributes to tigecycline resistance, often in conjunction with AcrAB-TolC for higher levels of resistance. frontiersin.orgjidc.org
AdeABC, AdeFGH, and AdeIJK : These are three distinct RND-type efflux pumps in Acinetobacter baumannii that are significantly associated with tigecycline resistance. frontiersin.orgnih.govnih.gov Overexpression of the adeB component of the AdeABC pump, in particular, has been shown to correlate with increased tigecycline MICs. nih.gov
MexXY-OprM, MexCD-OprJ, and MexEF-OprN : These RND efflux pumps are known to contribute to intrinsic and acquired resistance in Pseudomonas aeruginosa. frontiersin.orgnih.gov
Tet(A) and Tet(K) : While primarily known for tetracycline resistance, mutations in these Major Facilitator Superfamily (MFS) efflux pumps can also lead to reduced susceptibility to tigecycline. frontiersin.orgnih.gov
TmexCD-ToprJ : This is a plasmid-mediated RND-type efflux pump that has been identified as a significant contributor to tigecycline resistance. frontiersin.org
The following table provides a summary of major efflux pumps and their roles in tigecycline resistance.
Efflux Pump System | Bacterial Species Commonly Implicated | Role in Tigecycline Resistance |
AcrAB-TolC | Escherichia coli, Klebsiella pneumoniae | Overexpression is a primary mechanism of resistance. frontiersin.orgjidc.orgplos.orgscielo.br |
OqxAB | Klebsiella pneumoniae | Contributes to resistance, often synergistically with AcrAB-TolC. frontiersin.orgjidc.org |
AdeABC | Acinetobacter baumannii | Overexpression, particularly of adeB, is a major resistance determinant. frontiersin.orgnih.gov |
AdeFGH | Acinetobacter baumannii | Contributes to tigecycline resistance. frontiersin.orgnih.gov |
AdeIJK | Acinetobacter baumannii | Implicated in reduced susceptibility to tigecycline. frontiersin.orgnih.gov |
MexXY-OprM | Pseudomonas aeruginosa | Contributes to intrinsic and acquired resistance. frontiersin.org |
Tet(A) | Various Gram-negative bacteria | Mutations can lead to decreased tigecycline susceptibility. nih.gov |
Genetic Regulation and Overexpression of Efflux Pumps
The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins. Overexpression of these pumps, leading to antibiotic resistance, is often a result of mutations in these regulatory genes.
Global transcriptional regulators that play a significant role in the upregulation of efflux pumps include:
RamA : A key activator that can increase the expression of the AcrAB-TolC and OqxAB efflux pumps. jidc.orgplos.org Overexpression of ramA is a common finding in tigecycline-resistant isolates. plos.org
MarA and SoxS : These regulators are also known to upregulate the AcrAB-TolC system. frontiersin.orgjidc.org
AcrR : This is a local repressor of the acrAB operon. Mutations in the acrR gene can lead to the derepression and subsequent overexpression of the AcrAB-TolC pump. jidc.orgplos.org
RarA : This regulator can enhance the expression of both the AcrAB-TolC and OqxAB efflux pumps. jidc.org
In Acinetobacter baumannii, the expression of the AdeABC pump is controlled by a two-component regulatory system, AdeRS . akjournals.com Mutations in the adeR and adeS genes are frequently associated with the overexpression of the AdeABC pump and subsequent tigecycline resistance. akjournals.comnih.gov Similarly, the AdeFGH and AdeIJK pumps are regulated by AdeL and AdeN , respectively. nih.govnih.gov
Mutational Analysis of Efflux Pump Regulatory Genes
Mutational analysis of the regulatory genes that control efflux pump expression is crucial for understanding the molecular basis of tigecycline resistance. Studies have extensively documented mutations in genes such as ramR (a repressor of ramA), acrR, marA, soxS, and rarA in tigecycline-resistant clinical isolates. jidc.orgplos.org
For example, mutations in the ramR gene can lead to the overexpression of RamA, which in turn upregulates the AcrAB-TolC efflux pump, resulting in increased tigecycline resistance. plos.org Transformation of a mutant strain with a wild-type ramR gene has been shown to restore tigecycline susceptibility, confirming the role of these mutations. plos.org
In Acinetobacter baumannii, sequencing of the adeR and adeS genes in tigecycline-resistant strains has revealed a variety of point mutations and insertion sequences that are not present in susceptible strains. nih.gov These mutations are directly linked to the overexpression of the AdeABC efflux pump. nih.gov
The following table summarizes key regulatory genes and the impact of their mutation on tigecycline resistance.
Regulatory Gene | Function | Impact of Mutation |
AcrR | Local repressor of acrAB operon | Derepression and overexpression of AcrAB-TolC. jidc.orgplos.org |
MarA | Transcriptional activator | Upregulation of AcrAB-TolC. frontiersin.orgjidc.org |
SoxS | Transcriptional activator | Upregulation of AcrAB-TolC. frontiersin.orgjidc.org |
RamA | Transcriptional activator | Upregulation of AcrAB-TolC and OqxAB. jidc.orgplos.org |
RarA | Transcriptional activator | Upregulation of AcrAB-TolC and OqxAB. jidc.org |
AdeRS | Two-component system regulating adeABC | Overexpression of AdeABC. akjournals.comnih.gov |
Enzymatic Inactivation Mechanisms
A significant mechanism of resistance to this compound involves the enzymatic modification and inactivation of the antibiotic molecule. This is primarily carried out by a class of enzymes known as flavin-dependent monooxygenases.
Role of Tigecycline-Modifying Enzymes (e.g., Tet(X))
The most prominent enzymes responsible for tigecycline inactivation are the Tet(X) enzymes. biorxiv.orgfrontiersin.org These are flavin-requiring monooxygenases that hydroxylate the tigecycline molecule, rendering it ineffective. biorxiv.org The product of this modification is typically 11a-hydroxytigecycline. biorxiv.org The gene encoding this enzyme, tet(X), was first identified as a substrate for tigecycline in 2005, the same year the antibiotic was approved for clinical use. frontiersin.org
Initially discovered in the human commensal Bacteroides fragilis, the tet(X) gene was found on a plasmid that conferred tetracycline resistance under aerobic conditions. nih.gov Subsequent research has identified numerous variants of Tet(X), such as Tet(X2) through Tet(X7), often with enhanced catalytic activity against tigecycline and other newer tetracycline derivatives. nih.govasm.org For instance, Tet(X3) and Tet(X4) exhibit significantly higher enzymatic activities compared to the original Tet(X) enzyme, correlating with high-level tigecycline resistance. asm.org
While soil-derived tetracycline-inactivating enzymes can detoxify first-generation tetracyclines, they are generally unable to modify D-ring substituted analogs like tigecycline. nih.govscispace.com In contrast, Tet(X) and its homologs possess an active site that can accommodate these larger substrates, making them a significant clinical threat to last-resort antibiotics, including tigecycline, eravacycline, and omadacycline. nih.govscispace.com The presence of tet(X) genes has been reported in various clinically important pathogens, including Enterobacteriaceae, Acinetobacter species, Klebsiella pneumoniae, and Pseudomonas aeruginosa. frontiersin.orgfrontiersin.org
Tet(X) Variant | Key Characteristics | Reference |
Tet(X) | Prototypical enzyme, inactivates first, second, and third-generation tetracyclines. | nih.gov |
Tet(X1) | Truncated variant, does not bind flavin and is inactive. | frontiersin.orgnih.gov |
Tet(X2) | 99% sequence identity to Tet(X), active flavin-dependent monooxygenase. | frontiersin.orgnih.gov |
Tet(X3)/Tet(X4) | Exhibit enhanced catalytic activity against tigecycline compared to Tet(X). | asm.orgwustl.edu |
Tet(X7) | Possesses improved catalytic efficiency and an expanded substrate scope, including third-generation tetracyclines. | nih.govscispace.com |
Structural and Mechanistic Characterization of Inactivating Enzymes
Structurally, tetracycline-inactivating enzymes like Tet(X) are composed of two primary domains: a lower FAD-binding domain with a characteristic Rossmann fold and an upper tetracycline-binding domain. nih.gov X-ray crystal structures of Tet(X) bound to various tetracyclines, including tigecycline, have confirmed its classification as a class A flavin-dependent monooxygenase (FMO). nih.gov
The catalytic mechanism involves the monohydroxylation of the tetracycline core. nih.gov This modification at the C11a position is thought to weaken the binding of the necessary Mg2+ ion and the ribosome, which are both essential for the antibiotic's biological activity. nih.gov Furthermore, this hydroxylation destabilizes the tetracycline scaffold, leading to a variety of non-enzymatic degradation products. nih.gov
Comparative structural analyses between different Tet(X) variants have provided insights into their varied efficiencies. For example, a study comparing Tet(X4) to Tet(X2) found that while they share an identical FAD-binding site and similar substrate conformation in the catalytic pocket, Tet(X4) has a higher affinity and catalytic efficiency for tigecycline. researchgate.net This increased efficiency is attributed to subtle conformational changes that make the enzyme more efficient at capturing the substrate. researchgate.net Similarly, the structure of Tet(X7) is very similar to Tet(X), yet it exhibits enhanced resistance phenotypes, suggesting that even minor amino acid changes can significantly impact function. nih.gov
Chromosomal Mutations Affecting Permeability and Other Resistance Pathways
Beyond enzymatic inactivation, chromosomal mutations play a crucial role in tigecycline resistance, often by reducing the intracellular concentration of the drug. These mutations typically affect efflux pumps and porins.
Overexpression of chromosomally encoded resistance-nodulation-division (RND)-type efflux pumps, such as AcrAB-TolC in Enterobacterales and AdeABC in Acinetobacter baumannii, is a primary mechanism. frontiersin.orgnih.gov This overexpression is frequently caused by mutations in the regulatory genes that control these pumps, such as ramR, acrR, marA, soxS, and ramA. frontiersin.orgresearchgate.net For instance, mutations in ramR can lead to the upregulation of the AcrAB-TolC pump, resulting in increased efflux of tigecycline. researchgate.net In K. pneumoniae, a single-base deletion in the acrR gene, leading to a truncated protein, has been associated with tigecycline resistance. medlive.cn
In A. baumannii, genomic analysis has revealed that the loss of the global negative regulator hns and the disruption of the acrR gene by insertion sequences can lead to increased expression of efflux pumps. nih.gov
Mutations can also affect the bacterial ribosome, the target of tigecycline. Mutations in the rpsJ gene, which encodes the ribosomal protein S10, have been identified as a mechanism of tigecycline resistance in K. pneumoniae. nih.govfrontiersin.org
Epidemiology and Dissemination of this compound Resistance Genes
The spread of tigecycline resistance is a significant public health concern, facilitated by the mobility of resistance genes and the clonal expansion of resistant bacterial strains.
Horizontal Gene Transfer Mechanisms (e.g., Plasmids, Transposons)
The genes conferring tigecycline resistance, particularly tet(X) and its variants, are often located on mobile genetic elements (MGEs) like plasmids and transposons. nih.govnih.gov This mobility allows for horizontal gene transfer (HGT) between different bacteria, even across species and phylogenetic barriers. nih.gov
Plasmids are key vectors in the dissemination of resistance. nih.govmdpi.com For example, the tet(X3) and tet(X4) genes have been identified on plasmids in Enterobacteriaceae and Acinetobacter strains. wustl.edu The co-localization of tet(X) genes with other resistance determinants, such as those for carbapenems (blaNDM) and colistin (B93849) (mcr), on a single plasmid is particularly alarming, as it can lead to the rapid emergence of pandrug-resistant bacteria. nih.govfrontiersin.org The tmexCD1-toprJ1 gene cluster, encoding an RND efflux pump, was also found on plasmids in K. pneumoniae, demonstrating the transfer of entire pump systems. asm.org
Transposons and integrons also play a role in the mobilization and dissemination of resistance genes. umw.edu.pl These elements can capture and integrate resistance cassettes, facilitating their movement between the chromosome and plasmids, and among different bacterial hosts. umw.edu.pl
Mobile Genetic Element | Resistance Gene(s) | Bacterial Host Example | Reference |
Plasmids | tet(X) variants, tmexCD1-toprJ1, mcr, blaNDM | K. pneumoniae, E. coli, A. baumannii | wustl.edunih.govfrontiersin.orgasm.org |
Transposons/Integrons | Various antibiotic resistance genes | A. baumannii | umw.edu.pl |
Clonal Transmission and Prevalence of Resistant Strains
The dissemination of tigecycline resistance is also driven by the clonal spread of resistant bacterial strains. Multilocus sequence typing (MLST) has identified specific clones of resistant bacteria that are prevalent in certain regions or healthcare settings.
In China, a multicenter study found a high concentration of ST11 Klebsiella pneumoniae strains among tigecycline- and carbapenem-resistant isolates, suggesting clonal transmission. frontiersin.org Similarly, a study in Korea identified ST11 as the most frequent clonal type among tigecycline-nonsusceptible K. pneumoniae, followed by ST789. nih.gov The emergence of specific clones carrying plasmid-mediated resistance genes, like tet(X), highlights the combined threat of HGT and clonal expansion. frontiersin.org
The prevalence of tigecycline resistance is on the rise globally. nih.gov Strains resistant to this last-resort antibiotic have been reported in numerous countries across different continents. nih.gov The co-occurrence of tet(X) with carbapenemase genes like blaKPC and blaNDM in dominant clones like ST11 K. pneumoniae underscores the challenge of treating infections caused by these multidrug-resistant pathogens. frontiersin.org
Adaptive Resistance, Biofilm Formation, and Heteroresistance Phenomena
The effectiveness of this compound can be compromised by complex bacterial defense strategies that go beyond simple genetic mutations. These include adaptive resistance, the formation of protective biofilms, and the phenomenon of heteroresistance, each contributing to therapeutic challenges.
Adaptive Resistance
Adaptive resistance is a temporary and reversible form of resistance that occurs when bacteria adjust their physiology in response to an environmental trigger, such as the presence of an antibiotic. yuntsg.com This response is typically transient and ceases after the removal of the inducing agent. yuntsg.com In the context of tigecycline, adaptive responses can be a precursor to the development of more stable resistance mechanisms.
Studies have shown that exposure to tigecycline can induce adaptive responses in bacteria. In Klebsiella pneumoniae, for example, short-term exposure leads to the upregulation of proteins related to oxidative phosphorylation and translation. nih.gov This adaptation is thought to make the bacteria hypersensitive to other classes of antibiotics, like aminoglycosides. nih.gov In Acinetobacter baumannii, continuous culture in the presence of sub-inhibitory concentrations of tigecycline can lead to a rapid evolution of resistance. plos.org This process may involve the emergence of hypermutator phenotypes, which have an increased mutation rate, allowing for a more efficient "sampling" of potential resistance mutations in genes such as adeS, rpsJ, rrf, msbA, and gna. plos.org
Biofilm Formation
Biofilms are structured communities of bacterial cells encased in a self-produced extracellular matrix. This matrix acts as a physical barrier, delaying the penetration of antimicrobial agents. oup.com Bacteria within biofilms often exhibit reduced metabolic activity and growth rates, making them less susceptible to antibiotics that target active cellular processes. yuntsg.comoup.com
The formation of biofilms is a significant factor in tigecycline resistance. Research consistently shows that bacteria embedded in a biofilm are significantly less susceptible to tigecycline than their free-floating, or planktonic, counterparts. The concentration of tigecycline required to eradicate a mature biofilm can be many times higher than the concentration needed to inhibit planktonic cells. oup.commdpi.com In A. baumannii, the ability to form a biofilm has been positively correlated with tigecycline resistance, a phenomenon linked to the co-expression of the biofilm synthesis gene bfs and the efflux pump gene AdeB. researchgate.net Proteomic and genomic analyses have also revealed that proteins associated with biofilm formation are often upregulated in tigecycline-resistant strains. mdpi.com
The following table details research findings on the increased tigecycline concentrations required to act on biofilm-embedded A. baumannii compared to planktonic cells.
Bacterial Strain | Tigecycline MIC (Planktonic) (µg/mL) | Tigecycline MBEC (Biofilm) (µg/mL) | Fold Increase |
17978S (Susceptible) | 32 | 128 | 4 |
17978R (Resistant) | 1024 | >1024 | - |
A54S (Susceptible) | 128 | 512 | 4 |
A54R (Resistant) | 512 | >1024 | >2 |
Data sourced from a study on tigecycline resistance fitness costs in A. baumannii. mdpi.com MIC (Minimum Inhibitory Concentration) is the lowest concentration to inhibit visible growth of planktonic bacteria. MBEC (Minimum Biofilm Eradication Concentration) is the minimum concentration to eradicate a biofilm. |
Heteroresistance
Heteroresistance is a phenomenon where a bacterial population that appears susceptible to an antibiotic by standard testing methods contains a small, resistant subpopulation. nih.gov This subpopulation can grow in the presence of the antibiotic, leading to treatment failure. nih.govnih.gov Tigecycline heteroresistance is a growing concern, particularly in Gram-negative pathogens like A. baumannii and Enterobacter cloacae. nih.govtandfonline.com
Research has identified a high prevalence of tigecycline heteroresistance in clinical isolates. One study in South Korea found that 56.2% of tigecycline-susceptible A. baumannii isolates and 59.5% of intermediate-resistant isolates were actually heteroresistant. nih.govresearchgate.net The primary mechanism behind this phenomenon is often the overexpression of Resistance-Nodulation-Cell Division (RND) type efflux pumps, such as AdeABC in A. baumannii and AcrAB-TolC and OqxAB in E. cloacae. nih.govnih.govtandfonline.com The resistant subpopulation frequently harbors genetic alterations, such as the insertion of sequence ISAba1 into the adeS gene, a regulator of the AdeABC pump, leading to its overexpression. nih.govnih.gov
Interestingly, this resistance can be unstable. When the resistant subpopulations are cultured in an antibiotic-free environment, they may revert to susceptibility. nih.govresearchgate.net This reversion can occur through additional mutations in regulatory genes like adeR and adeS. nih.govresearchgate.net
The table below summarizes findings on the prevalence and mechanisms of tigecycline heteroresistance.
Bacterial Species | Prevalence of Heteroresistance | Primary Mechanism | Key Genes Involved |
Acinetobacter baumannii | 56-60% of susceptible/intermediate isolates nih.gov | Overexpression of AdeABC efflux pump nih.govnih.gov | adeS, adeR, adeB nih.govresearchgate.net |
Enterobacter cloacae | ~20% of carbapenem-resistant isolates tandfonline.com | Overexpression of AcrAB and/or OqxAB efflux pumps tandfonline.com | ramA, soxS, acrB tandfonline.comresearchgate.net |
Salmonella enterica | Documented, prevalence varies | Overexpression of efflux pumps frontiersin.org | acrAB frontiersin.org |
Structural Modifications and Structure Activity Relationships of Tigecycline Hydrochloride Analogs
Design Principles for Glycylcycline Derivatives
The development of glycylcyclines was spurred by the need to overcome the two primary mechanisms of tetracycline (B611298) resistance: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that prevent the drug from binding to its target. wikipedia.orgnih.govbioline.org.brwikidoc.org The fundamental design principle behind this new class of antibiotics was the modification of the tetracycline molecule at specific positions to circumvent these resistance strategies. wikidoc.orgcreative-diagnostics.com
Research programs focused on creating derivatives by attaching different side chains to the C9 position of the tetracycline D-ring. creative-diagnostics.combiomedres.us This led to the synthesis of a new class of C9-amino tetracyclines carrying a glycylamido moiety, which were named glycylcyclines. creative-diagnostics.comnih.gov The initial synthesis in the early 1990s involved adding an N,N-dimethylglycylamido (DMG) substitution at the C9 position of minocycline (B592863) and 6-demethyl-6-deoxytetracycline (DMDOT). wikidoc.orgnih.gov These early derivatives showed potent activity against a wide array of bacteria, including those resistant to older tetracyclines. nih.gov The core idea was that a bulky substituent at the C9 position would create steric hindrance, making the new compound a poor substrate for efflux pumps and preventing ribosomal protection proteins from dislodging it from its binding site. mdpi.comresearchgate.net This rational design approach, based on structure-activity relationship (SAR) studies, ultimately led to the discovery of tigecycline (B611373). mdpi.comnih.gov
Impact of Specific Functional Groups (e.g., 9-t-butylglycylamido moiety) on Ribosomal Binding and Potency
The defining feature of tigecycline is the 9-t-butylglycylamido moiety attached to the D-ring of a minocycline core. nih.govoup.com This specific functional group is crucial for the compound's enhanced potency and its ability to overcome resistance. mdpi.com The addition of this bulky side chain significantly increases the binding affinity of the molecule to the bacterial 30S ribosomal subunit, the target site for all tetracyclines. wikipedia.orgresearchgate.net
Biophysical analyses and molecular modeling have demonstrated that tigecycline binds to the ribosome with much greater avidity than its predecessors. asm.orgnih.gov While tetracycline and minocycline bind with dissociation constants (Kd) in the 10⁻⁶ M and 10⁻⁷ M range, respectively, tigecycline binds with a Kd of 10⁻⁸ M. nih.gov This represents a binding affinity approximately 5 times stronger than that of minocycline and up to 20 times stronger than that of tetracycline. mdpi.comresearchgate.netnih.gov
Compound | Dissociation Constant (Kd) to Ribosome |
Tetracycline | >10⁻⁶ M |
Minocycline | 10⁻⁷ M |
Tigecycline | 10⁻⁸ M |
Data sourced from biophysical analyses comparing the binding of each compound to isolated bacterial ribosomes. nih.gov |
This enhanced binding is attributed to novel interactions between the 9-t-butylglycylamido moiety and the ribosome. asm.orgnih.gov Structural studies have revealed that the glycylamido portion of the side chain forms a strong stacking interaction with the nucleobase C1054 of the 16S rRNA, an interaction not observed with older tetracyclines. nih.govnih.govfrontiersin.org This additional contact point anchors the drug more firmly in the ribosomal A-site, sterically preventing the binding of incoming aminoacyl-tRNA and thereby inhibiting protein synthesis more effectively. nih.govresearchgate.net The steric bulk of the side chain also directly interferes with the action of ribosomal protection proteins, such as Tet(M), which can no longer effectively bind to and dislodge the antibiotic from the ribosome. nih.govoup.com
Strategies for Enhanced Antimicrobial Activity and Overcoming Resistance
The primary strategy for enhancing the antimicrobial activity of tigecycline and overcoming resistance is embodied by the C9 side chain. wikipedia.orgmdpi.com This structural modification successfully circumvents the two most common forms of acquired tetracycline resistance. wikipedia.orgnih.govresearchgate.net
Overcoming Efflux Pumps : The bulky 9-t-butylglycylamido group makes tigecycline a poor substrate for the major tetracycline-specific efflux pumps (e.g., Tet(A), Tet(B), Tet(K)). bioline.org.broup.com These pumps cannot efficiently recognize and expel the modified molecule from the bacterial cell, allowing the drug to reach and maintain effective concentrations at its ribosomal target. mdpi.com
Evading Ribosomal Protection : The enhanced binding affinity and the steric hindrance provided by the C9 moiety prevent ribosomal protection proteins from removing tigecycline from its binding site. mdpi.comnih.govasm.org This allows the drug to remain effective even in bacteria that have acquired this potent resistance mechanism. asm.org
The success of this strategy is evident in tigecycline's potent in vitro activity against a wide range of clinical isolates that are resistant to other antibiotics. nih.govasm.org For example, the 9-t-butylglycylamido derivative of minocycline (TBG-MINO, or tigecycline) maintains low Minimum Inhibitory Concentrations (MICs) against strains expressing various efflux and ribosomal protection determinants. nih.govasm.org
Bacterial Strain & Resistance Determinant | MIC (μg/mL) of Minocycline | MIC (μg/mL) of Tigecycline (TBG-MINO) |
E. coli expressing tet(A) (efflux) | 16 | 0.5 |
E. coli expressing tet(B) (efflux) | 32 | 0.5 |
E. coli expressing tet(M) (ribosomal protection) | 8 | 0.25 |
S. aureus expressing tet(K) (efflux) | 8 | 0.25 |
S. aureus expressing tet(M) (ribosomal protection) | 16 | 0.25 |
Data from in vitro susceptibility testing against E. coli and S. aureus strains engineered to express specific tetracycline resistance genes. nih.govasm.org |
While this design is highly effective against acquired resistance mechanisms, it does not overcome resistance mediated by chromosomally encoded, multidrug efflux pumps found in organisms like Pseudomonas aeruginosa and members of the Proteeae tribe. wikipedia.orgwikidoc.org Further research into tetracycline analogs has explored other C9 modifications, such as the aminomethylcyclines (e.g., omadacycline), which also demonstrate potent activity against resistant bacteria, underscoring the C9 position as a critical site for structural optimization. nih.govasm.org
Computational Chemistry and Molecular Modeling Approaches in Glycycline Design
Computational chemistry and molecular modeling have played a significant role in understanding the mechanism of action of tigecycline. asm.orgnih.gov These approaches were used to build a molecular model of tigecycline bound to the 30S ribosomal subunit, providing critical insights that complemented biochemical and biophysical data. asm.orgnih.gov
Using the X-ray diffraction structure of the Thermus thermophilus 30S ribosomal subunit, researchers were able to computationally "dock" tigecycline into the antibiotic binding site. asm.orgnih.gov This modeling predicted that tigecycline binds in the A-site of the subunit, but with substantial interactions with residues of helix H34 of the 16S rRNA that were not observed in similar models of tetracycline binding. asm.orgnih.gov These computational predictions were consistent with experimental data showing tigecycline's novel binding mode and its ability to overcome ribosomal protection. asm.orgnih.gov
The models also helped to visualize and confirm the importance of the 9-t-butylglycylamido side chain. researchgate.net Computational docking simulations showed how the D-ring of the tetracycline core and the side chain create a π-stacking interaction with the cytosine of C1054, providing a structural hypothesis for the observed increase in binding affinity. nih.gov These computational studies were instrumental in elucidating the structural basis for tigecycline's enhanced activity and its ability to evade resistance, guiding further understanding of structure-activity relationships in the glycylcycline class. asm.orgnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Principles of Tigecycline Hydrochloride
In Vitro and Ex Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The administration of tigecycline (B611373) is limited to intravenous infusion due to poor oral absorption. e-lactancia.org In vitro studies using human liver microsomes, liver slices, and hepatocytes have shown that tigecycline undergoes minimal metabolism. drugbank.com The primary metabolites identified are a glucuronide, an N-acetyl metabolite, and a tigecycline epimer, each accounting for a very small fraction of the administered dose. drugbank.com
In vitro plasma protein binding of tigecycline is concentration-dependent, ranging from approximately 71% to 89% at clinically relevant concentrations (0.1 to 1.0 mcg/mL). europa.eueuropa.eueuropa.eu
Table 1: In Vitro Plasma Protein Binding of Tigecycline
Concentration (mcg/mL) | Protein Binding (%) |
---|---|
0.1 | ~71 |
1.0 | ~89 |
Data sourced from multiple in vitro studies. europa.eueuropa.eueuropa.eu
Animal studies using radiolabeled tigecycline in rats have demonstrated that the compound is well-distributed to a majority of tissues. The highest concentrations of radioactivity were observed in the bone marrow, salivary glands, thyroid gland, spleen, and kidney. europa.eueuropa.eueuropa.eu This extensive tissue distribution is a key characteristic of tigecycline. e-lactancia.orgnih.gove-lactancia.org In humans, biliary excretion is the primary route of elimination, with approximately 59% of a dose being excreted in the feces as unchanged drug. nih.govoup.com Renal clearance accounts for a smaller portion of elimination. europa.eu
Pharmacokinetic Modeling in Preclinical Animal Models (e.g., mice, rats, dogs)
Pharmacokinetic studies in various animal models have been crucial in characterizing the disposition of tigecycline. These studies have consistently shown that tigecycline exhibits a large volume of distribution, indicating extensive penetration into tissues. nih.gove-lactancia.org
In a murine thigh infection model with neutropenic mice, pharmacokinetic parameters were determined following doses ranging from 3 to 48 mg/kg. The results indicated dose-dependent pharmacokinetics. nih.gove-lactancia.org
Table 2: Pharmacokinetic Parameters of Tigecycline in a Murine Thigh Infection Model
Parameter | Value Range |
---|---|
Half-life (t1/2) | 1.05 to 2.34 hours |
Peak Serum Concentration (Cmax) | 0.42 to 11.1 µg/mL |
Serum Protein Binding | ~60% |
Data from a study in neutropenic mice receiving doses from 3 to 48 mg/kg. nih.gove-lactancia.org
Pharmacokinetic studies in rats also demonstrated a two-compartment disposition model for tigecycline. asm.org In dogs, single intravenous infusions at various dosages were used to evaluate the pharmacokinetic profile, which helped to inform early clinical trial design. fda.govfda.gov The terminal elimination half-life of tigecycline is notably long. e-lactancia.org
Pharmacodynamic Target Attainment and PK/PD Indices (e.g., AUC/MIC, Cmax/MIC) in Preclinical Infection Models
The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the most predictive pharmacokinetic/pharmacodynamic (PK/PD) index for tigecycline's efficacy. who.intnih.govasm.org However, some preclinical studies, particularly in neutropenic mouse thigh infection models, have also found that the time that the drug concentration remains above the MIC (%T>MIC) is a strong predictor of efficacy. oup.comfda.gov This is likely due to tigecycline's long half-life and extended post-antibiotic effect (PAE). oup.com
The in vivo PAE of tigecycline has been determined in mouse infection models. Against Streptococcus pneumoniae, the PAE was found to be 8.9 hours, and against Escherichia coli, it was 4.9 hours, following a 3 mg/kg dose. oup.com
In a murine pneumonia model with NDM-1-producing Klebsiella pneumoniae and E. coli, a high dose of tigecycline (10 mg/kg/day) was shown to be effective. nih.gov The AUC/MIC ratio for tigecycline in this model was 18.5 for K. pneumoniae NDM and 37 for E. coli NDM. nih.gov Studies have also demonstrated the in vivo efficacy of tigecycline against glycopeptide-intermediate Staphylococcus aureus (GISA) in a systemic murine infection model. nih.gov
Influence of Bacterial Load and Growth Rate on Preclinical Pharmacodynamics
The bacterial load, or inoculum size, has a significant impact on the pharmacodynamics of tigecycline. In vitro PK/PD models have demonstrated an inoculum effect, where higher drug exposures are needed to achieve the same antibacterial effect against higher bacterial inocula. nih.govoup.com
An in vitro study examining different inocula of carbapenemase-producing Klebsiella pneumoniae found that the free AUC/MIC ratio associated with half-maximal activity increased with higher bacterial densities. nih.govoup.com Specifically, the fAUC/MIC required was 16 for an inoculum of 10³ CFU/mL, 28 for 10⁵ CFU/mL, and 79 for 10⁷ CFU/mL. nih.govoup.com
Another study using an in vitro kinetic model with standard (10⁶ CFU/mL) and high (10⁷ CFU/mL) inocula of S. aureus, Enterococcus faecium, and E. coli also highlighted this effect. researchgate.net The antibacterial activity was diminished with the higher inoculum, suggesting that higher doses might be necessary for infections with a high bacterial burden. researchgate.net
Analytical Methodologies in Tigecycline Hydrochloride Research
Spectroscopic Techniques for Characterizing Tigecycline (B611373) Hydrochloride Interactions
Spectroscopic methods are indispensable tools for elucidating the interactions between tigecycline hydrochloride and its biological targets, such as the bacterial ribosome and plasma proteins like human serum albumin (HSA). These techniques provide insights into binding affinities, mechanisms, and the conformational changes that occur upon interaction.
Fluorescence Spectroscopy is a primary technique used to study these interactions. It leverages the intrinsic fluorescence of molecules like proteins, which can be quenched or enhanced upon binding with a ligand such as tigecycline. For instance, studies have utilized fluorescence quenching to investigate the binding of tigecycline to the 30S and 70S ribosomal subunits. nih.gov By monitoring the changes in fluorescence intensity, researchers can determine binding constants and stoichiometry. nih.govresearchgate.net In studies of tigecycline's interaction with HSA, the quenching of tryptophan fluorescence is a key indicator of complex formation. researchgate.netresearchgate.net Analysis of fluorescence data using the Stern-Volmer equation helps to distinguish between static and dynamic quenching mechanisms, providing further details on the nature of the interaction. researchgate.net
UV-Visible (UV-Vis) Spectroscopy complements fluorescence studies by detecting changes in the absorption spectra of tigecycline or the interacting biomolecule. The formation of a tigecycline-HSA complex, for example, can be observed through changes in the UV-Vis absorption spectrum of the protein. researchgate.netresearchgate.net This technique is also fundamental for the basic quantification of tigecycline in various solutions, with a characteristic absorption maximum often observed around 245 nm in aqueous media. sapub.orgimpactfactor.org Another method involves a reaction with copper acetate, which forms a colored complex with an absorption maximum at 378 nm. sapub.org
Circular Dichroism (CD) Spectroscopy is employed to investigate conformational changes in proteins upon binding to tigecycline. CD is particularly sensitive to alterations in the secondary structure of proteins, such as α-helices and β-sheets. nih.govnih.gov Studies have used CD to analyze the conformational changes in HSA when it binds with tigecycline, providing a more complete picture of the interaction. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules and can be used to identify changes in the functional groups of a protein upon ligand binding. This technique has been used to further characterize the conformational changes in HSA following its interaction with tigecycline. nih.govresearchgate.net
These spectroscopic techniques, often used in combination, provide a powerful approach to understanding the molecular basis of tigecycline's action and its behavior within biological systems.
Chromatographic Methods for Quantification in Preclinical Biological Matrices
Accurate quantification of this compound in preclinical biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose due to their high sensitivity, specificity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) , often coupled with ultraviolet (UV) detection, is a widely used method for determining tigecycline concentrations. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijrpas.com The selection of the mobile phase composition and pH is critical for achieving optimal separation of tigecycline from endogenous matrix components and potential metabolites. ijrpas.com UV detection is commonly set at a wavelength where tigecycline exhibits strong absorbance, such as 247 nm or 250 nm. ijrpas.comjyoungpharm.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC-UV. This makes them particularly suitable for detecting the low concentrations of tigecycline often encountered in biological samples. The chromatographic part of the method separates tigecycline from the matrix, after which the mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This high degree of specificity minimizes interference from co-eluting substances, which is a common challenge in complex biological matrices.
The development and validation of these chromatographic methods are performed according to international guidelines, ensuring their accuracy, precision, linearity, and robustness. ijrpas.comjyoungpharm.org A critical step in the analytical workflow is sample preparation, which aims to extract tigecycline from the biological matrix and remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Interactive Table:
Chromatographic Method | Column Type | Mobile Phase Example | Detection Wavelength (UV) | Application |
---|---|---|---|---|
RP-HPLC | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | Methanol: 10 mmol Triethylamine Buffer (75:25 v/v, pH 6.1) | 250 nm | Quantification in bulk and pharmaceutical formulations |
RP-HPLC | C18 (Kromasil ODS) | Acetonitrile:Water (70:30) | 247 nm | Analysis of pharmaceutical formulations |
HPTLC | RP-18 Silica Gel 60 F25S | Methanol:Acetonitrile:Water (3:3:4 v/v/v) | Not specified | Determination in bulk and formulations |
Molecular Biology Techniques for Studying Resistance Genes and Gene Expression
The emergence and spread of bacterial resistance to tigecycline is a significant clinical concern. Molecular biology techniques are fundamental to identifying and characterizing the genetic determinants of resistance and monitoring their dissemination.
Polymerase Chain Reaction (PCR) is a cornerstone technique for the rapid detection of known tigecycline resistance genes. Specific primers are designed to amplify target genes, such as the tetracycline-resistance genes that encode efflux pumps (e.g., tet(A), tet(B)) or ribosomal protection proteins (e.g., tet(M)). While tigecycline was designed to evade these common mechanisms, mutations in other genes can confer resistance. drugbank.com PCR is also used to detect genes encoding the RND-type efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, as overexpression of these pumps is a primary mechanism of tigecycline resistance.
DNA Sequencing is crucial for identifying novel resistance mutations and characterizing known resistance genes. Sanger sequencing can be used to analyze specific genes or PCR amplicons, while whole-genome sequencing (WGS) provides a comprehensive view of all genetic changes in a resistant isolate. WGS is particularly powerful for discovering new resistance mechanisms and for understanding the broader genetic context of resistance determinants.
Multilocus Sequence Typing (MLST) is a method used to characterize bacterial isolates by sequencing internal fragments of several housekeeping genes. frontiersin.org The resulting allelic profiles provide a "sequence type" (ST) for each isolate, allowing researchers to track the spread of specific bacterial clones, including those that are resistant to tigecycline. frontiersin.org
Pulsed-Field Gel Electrophoresis (PFGE) is another molecular subtyping method used to analyze the genetic relatedness of bacterial isolates. It involves digesting the bacterial genome with a rare-cutting restriction enzyme and separating the large DNA fragments in an electric field that periodically changes direction. The resulting banding patterns serve as a DNA fingerprint, enabling the investigation of outbreaks and the transmission of tigecycline-resistant strains.
Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes. This technique is particularly important for studying resistance mechanisms that involve the overexpression of efflux pump genes. By comparing the level of gene expression in a resistant isolate to that in a susceptible control, researchers can quantify the degree of upregulation and confirm the role of efflux in the resistance phenotype.
Bioinformatic Approaches for Analysis of Resistance Mechanisms and Genomic Epidemiology
Bioinformatics is essential for making sense of the large datasets generated by molecular biology techniques, particularly whole-genome sequencing. These computational approaches are critical for identifying resistance mechanisms and tracking the spread of resistant pathogens.
Analysis of Resistance Mechanisms involves the use of bioinformatic tools to scan genomic data for known resistance genes and mutations. Databases of antibiotic resistance genes are used to annotate genomes and identify potential determinants of the tigecycline resistance phenotype. Furthermore, comparative genomics, which involves comparing the genomes of resistant and susceptible isolates, can help to pinpoint novel mutations or genes associated with resistance. For example, analyzing the promoter regions of efflux pump genes can identify mutations that lead to their overexpression.
Genomic Epidemiology utilizes whole-genome sequencing data to understand the transmission dynamics and evolutionary relationships of tigecycline-resistant bacteria. By analyzing the genetic relatedness of isolates from different sources, researchers can reconstruct transmission pathways, identify outbreak clusters, and monitor the spread of specific resistant clones on local and global scales. Phylogenetic analysis, which depicts the evolutionary history of a group of organisms, is a core component of genomic epidemiology. These analyses provide high-resolution insights into the population structure of bacterial pathogens and the factors driving the dissemination of tigecycline resistance.
Immunodetection Methods for Research Applications
Immunodetection methods, which rely on the specific binding of antibodies to their target antigens, can be applied in a research context to detect and quantify tigecycline or related molecular targets.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive plate-based assay that can be developed for the quantification of tigecycline in various samples. In a competitive ELISA format, a known amount of enzyme-labeled tigecycline competes with the tigecycline in the sample for binding to a limited number of specific anti-tigecycline antibody-coated wells. The amount of enzyme activity is inversely proportional to the concentration of tigecycline in the sample. While chromatographic methods are more common for drug quantification, ELISA can offer a high-throughput alternative for screening large numbers of samples in a research setting.
Formulation Stability Analysis Methods in a Research Context
Ensuring the stability of this compound formulations is critical for both research applications and potential therapeutic use. Various analytical methods are employed to assess the chemical and physical stability of the compound under different conditions.
Stability-Indicating HPLC Methods are the gold standard for stability analysis. ijrpas.com These methods are designed to separate the intact drug from its degradation products. By subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, researchers can generate potential degradation products. jyoungpharm.org The HPLC method is then optimized to resolve the tigecycline peak from all degradation product peaks, allowing for the accurate quantification of the remaining intact drug over time. jyoungpharm.org The appearance of degradation product peaks and the decrease in the main tigecycline peak provide a quantitative measure of instability.
Spectroscopic methods , such as UV-Vis spectrophotometry, can also be used for stability studies, although they are generally less specific than HPLC. A change in the absorption spectrum or a decrease in absorbance at the λmax can indicate degradation. jyoungpharm.org
Thermal analysis techniques , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide information about the thermal stability of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition. sapub.org These methods are useful for characterizing the solid-state properties of the drug and its stability at elevated temperatures. sapub.org
Interactive Table:
Analytical Method | Purpose in Stability Analysis | Key Findings/Observations |
---|---|---|
Stability-Indicating RP-HPLC | To separate and quantify tigecycline from its degradation products under various stress conditions. | Allows for the determination of the degradation rate and pathway. Can identify the specific conditions under which the drug is most labile. jyoungpharm.org |
UV-Visible Spectrophotometry | To monitor for changes in the drug concentration by measuring absorbance over time. | A decrease in absorbance at the characteristic λmax (e.g., 250 nm) suggests degradation. jyoungpharm.org |
Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature of the solid drug. | Provides data on mass loss at specific temperatures, indicating the onset of thermal degradation. sapub.org |
Differential Scanning Calorimetry (DSC) | To study thermal transitions and characterize the solid state of the drug. | Shows endothermic or exothermic peaks corresponding to events like melting and decomposition, providing insight into thermal stability. sapub.org |
Future Directions and Unaddressed Research Gaps in Tigecycline Hydrochloride Studies
Development of Novel Strategies to Overcome Tigecycline (B611373) Hydrochloride Resistance
The emergence of resistance to tigecycline hydrochloride, a last-resort antibiotic, necessitates the development of innovative strategies to maintain its clinical efficacy. Research is actively exploring several avenues to combat resistance mechanisms, which primarily involve the overexpression of efflux pumps and, more recently, target modifications and enzymatic inactivation.
One of the primary mechanisms of tigecycline resistance in Gram-negative bacteria is the upregulation of Resistance-Nodulation-Division (RND) efflux pumps, such as the AcrAB-TolC system. Consequently, a key strategy involves the development of efflux pump inhibitors (EPIs). These molecules aim to block the pump's activity, thereby increasing the intracellular concentration of tigecycline and restoring its antibacterial effect. While several EPIs have been identified, their clinical application has been hampered by issues of toxicity and specificity. The search for potent and safe EPIs remains a significant research focus.
Another approach involves the chemical modification of the tigecycline molecule itself to create derivatives that are less susceptible to efflux or have enhanced binding to the bacterial ribosome. This strategy led to the development of tigecycline, a glycylcycline derived from minocycline (B592863), which was designed to overcome the common tetracycline (B611298) resistance mechanisms of ribosomal protection and efflux.
Furthermore, the discovery of plasmid-mediated resistance genes, such as tet(X) variants, which encode enzymes that degrade tigecycline, presents a new challenge. Strategies to counter this include the development of inhibitors that specifically target these enzymes. For instance, some research has explored the potential of certain compounds to act as competitive inhibitors for the Tet(X4) enzyme, preventing the degradation of glycylcyclines.
The use of genome-editing technologies like CRISPR-Cas offers a futuristic approach to resensitize resistant bacteria by targeting and eliminating specific resistance genes. Additionally, research into nanoparticles is exploring their potential in antibiofilm therapy to combat resistance mechanisms. These novel approaches, while still in early stages, hold promise for overcoming the multifaceted challenges of tigecycline resistance.
Exploration of Combination Therapy Strategies in Preclinical Models
Given the challenges of monotherapy and the rise of resistance, combination therapy has emerged as a critical strategy to enhance the efficacy of this compound. Preclinical studies, both in vitro and in vivo, are extensively exploring the synergistic potential of tigecycline with other antimicrobial agents against multidrug-resistant (MDR) pathogens.
A significant number of studies have focused on combining tigecycline with antibiotics that have different mechanisms of action. This approach aims to achieve a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual agents. For example, combinations of tigecycline with aminoglycosides, carbapenems, and polymyxins have been investigated.
Key Findings from Preclinical Combination Therapy Studies:
Combination Agent | Pathogen(s) | Preclinical Model | Observed Effect | Reference(s) |
Colistin (B93849) | Carbapenem-resistant Enterobacteriaceae | In vitro, Galleria mellonella | Synergy observed against most isolates, superior efficacy in the animal model. | |
Aminoglycosides | Carbapenem-resistant Klebsiella pneumoniae | In vitro, rat tissue-cage infection model | Synergistic or partial synergistic activity, reduced emergence of tigecycline resistance. | |
Imipenem | Tigecycline-resistant Acinetobacter baumannii | In vitro | Synergistic effects observed in some strains. | |
Apramycin | tet(X)-harboring Acinetobacter spp. | In vitro, mouse thigh infection model | Synergistic activity, with a significant decrease in the tigecycline MIC. | |
Zidovudine | E. coli harboring tet(X) and mcr-1 | In vitro, murine thigh infection model | Synergistic activity demonstrated. | |
Teicoplanin |
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the minimum inhibitory concentration (MIC) of tigecycline hydrochloride against multidrug-resistant Gram-negative bacteria?
- Methodological Answer : MIC determination typically follows CLSI/EUCAST guidelines using broth microdilution assays. Key steps include:
- Preparing serial dilutions of this compound in cation-adjusted Mueller-Hinton broth.
- Standardizing bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) to ensure reproducibility.
- Incubating at 35°C for 16–20 hours under aerobic conditions.
- Validating results with quality-control strains (e.g., E. coli ATCC 25922).
- MIC is defined as the lowest concentration inhibiting visible growth. Note that MIC values for Acinetobacter baumannii range from 1–50 μg/mL due to strain variability .
Q. What are the key considerations in designing in vitro assays to evaluate this compound’s ribosomal binding efficacy?
- Methodological Answer : Use competitive binding assays with radiolabeled tetracycline derivatives (e.g., [³H]-tetracycline) to quantify displacement by tigecycline.
- Purify bacterial 30S ribosomal subunits and pre-incubate with tigecycline.
- Measure binding kinetics via scintillation counting or fluorescence polarization.
- Control for pH (optimal range: 7.0–7.4) and magnesium ion concentration (1–2 mM), which influence ribosomal affinity .
Q. What chromatographic techniques are validated for quantifying this compound purity in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 245 nm is widely used.
- Column: C18 (5 μm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile:phosphate buffer (pH 6.0, 0.01 M) in a 30:70 ratio.
- Validation parameters include linearity (1–50 μg/mL, R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Q. What synthetic chemistry approaches optimize this compound’s yield while minimizing reactive intermediates?
- Methodological Answer : A two-step synthesis route replaces thionyl chloride with carbonyldiimidazole for safer coupling:
Nitrate minocycline hydrochloride to produce 9-amino-minocycline (yield: 85%).
React N-t-butylglycine hydrochloride with carbonyldiimidazole to form an acylimidazole intermediate.
Condense intermediates under mild conditions (pH 7.5, 25°C) to achieve 46.8% overall yield and 98.6% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported MIC values of this compound across studies for the same bacterial strain?
- Methodological Answer : Conduct meta-analyses with stratification by:
- Growth media : Cation-adjusted vs. standard Mueller-Hinton broth alters cation availability, affecting MIC.
- Inoculum preparation : Log-phase vs. stationary-phase cultures may show 2–4-fold MIC differences.
- Resistance mechanisms : Overexpression of efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae) or ribosomal mutations (e.g., 30S subunit alterations) require genomic validation .
Q. What methodologies investigate the synergistic effects of this compound with adjuvants like ML-7 against resistant Klebsiella pneumoniae?
- Methodological Answer : Use checkerboard assays and transcriptome profiling:
- Calculate fractional inhibitory concentration (FIC) indices: Synergy (FIC ≤ 0.5), additive (0.5–1), indifference (1–4).
- For transcriptomics: Expose bacteria to sub-MIC tigecycline + ML-7 for 4 hours. Perform RNA-seq and pathway analysis (e.g., KEGG) to identify downregulated efflux pumps (e.g., acrB, tolC) and ABC transporters .
Q. How do researchers analyze transcriptomic changes in bacterial pathogens exposed to this compound combination therapies?
- Methodological Answer : Integrate RNA-seq with functional enrichment tools:
- Extract RNA using RNase-free kits, followed by rRNA depletion and library preparation (Illumina).
- Map reads to reference genomes (e.g., K. pneumoniae NTUH-K2044) using STAR aligner.
- Identify differentially expressed genes (|log2FC| ≥ 1, p < 0.05) and validate via qRT-PCR (e.g., ramA efflux regulator) .
Q. What statistical methods compare clinical efficacy outcomes of this compound in salvage therapy versus standard regimens?
- Methodological Answer : Use survival analysis and propensity score matching (PSM):
- For retrospective studies: Apply Cox proportional hazards models to adjust for confounding variables (e.g., comorbidities, prior antibiotic exposure).
- PSM matches patients based on baseline characteristics (e.g., APACHE II scores) to reduce selection bias.
- In pooled clinical trials (e.g., Babinchak et al., 2005), clinical cure rates for complicated intra-abdominal infections were 86.7% vs. 76.2% for comparator drugs .
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